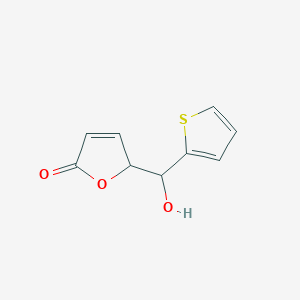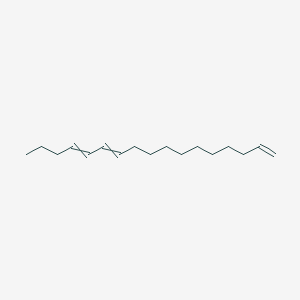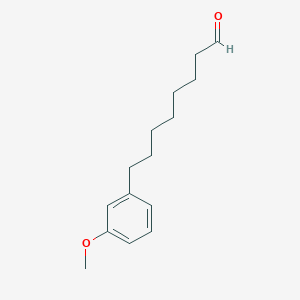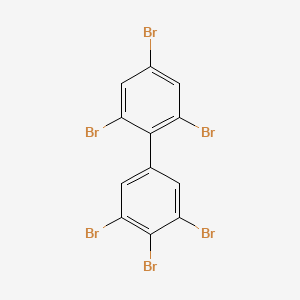
1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a persistent organic pollutant known for its high bioaccumulation and environmental persistence. This compound is primarily used as a flame retardant in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound in studies of halogenated biphenyls and their environmental impact.
Biology: Investigated for its effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment .
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the endocrine system, causing hormonal imbalances. The compound can also induce oxidative stress, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
2,2’,4,4’,5,5’-Hexabromobiphenyl: Another polybrominated biphenyl with similar properties and applications.
2,2’,3,4,5,6-Hexabromobiphenyl: A structurally related compound with different bromination patterns .
Uniqueness: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and bioaccumulation in the environment .
Propiedades
Número CAS |
84303-48-0 |
|---|---|
Fórmula molecular |
C12H4Br6 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
1,2,3-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H |
Clave InChI |
QYJUWEAWGVJUJE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


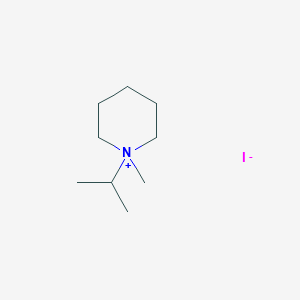
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
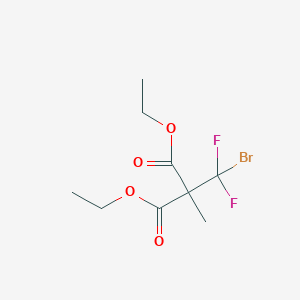
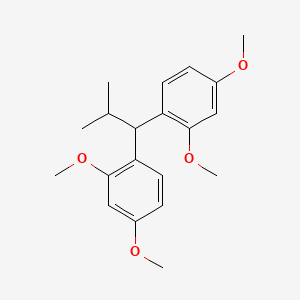
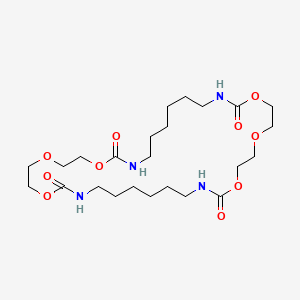

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
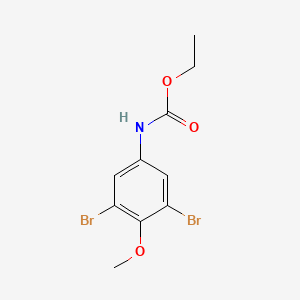
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
